molecular formula C11H13NO2 B2983034 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile CAS No. 1255207-24-9

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile

Cat. No.: B2983034
CAS No.: 1255207-24-9
M. Wt: 191.23
InChI Key: NMUZLQMNZSHYKL-UHFFFAOYSA-N
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Description

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a hydroxypropan-2-yl group and a methoxybenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzonitrile and 1-hydroxypropan-2-yl bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 1-hydroxypropan-2-yl bromide is added to a solution of 2-methoxybenzonitrile in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution reaction.

    Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-(1-Oxopropan-2-yl)-2-methoxybenzonitrile.

    Reduction: 4-(1-Hydroxypropan-2-yl)-2-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with biological macromolecules, while the methoxybenzonitrile moiety can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Hydroxypropan-2-yl)-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(1-Hydroxypropan-2-yl)-2-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-(1-Hydroxypropan-2-yl)-2-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

4-(1-Hydroxypropan-2-yl)-2-methoxybenzonitrile is unique due to the presence of both a hydroxypropan-2-yl group and a methoxybenzonitrile moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(7-13)9-3-4-10(6-12)11(5-9)14-2/h3-5,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUZLQMNZSHYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC(=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255207-24-9
Record name 4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiBH4 (0.55 mL, 1.1 mmol, 2 M in THF) was added to a stirred solution of ethyl 2-(4-cyano-3-methoxyphenyl)propanoate (0.17 g, 0.73 mmol) in THF (25 mL) at 0° C. The resulting solution was stirred for 12 h. Water (15 mL) was added, and the resulting solution was extracted with dichloromethane (2×50 mL). The combined organic layers were dried over MgSO4, filtered, and evaporated under reduced pressure. The residue was purified by column chromatography eluting with EtOAc-Hexanes (7:3→1:1) to give 4-(1-hydroxypropan-2-yl)-2-methoxybenzonitrile.
Name
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

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